Cas no 2287261-22-5 (2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride)

2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2287261-22-5
- 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride
- 2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid dihydrochloride
- EN300-6739541
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- インチ: 1S/C6H7ClN2O2S.2ClH/c7-5-4(9-2-12-5)1-3(8)6(10)11;;/h2-3H,1,8H2,(H,10,11);2*1H
- InChIKey: OWMHOMHMASXRBP-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC(C(=O)O)N)N=CS1.Cl.Cl
計算された属性
- せいみつぶんしりょう: 277.945032g/mol
- どういたいしつりょう: 277.945032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739541-0.1g |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid dihydrochloride |
2287261-22-5 | 95.0% | 0.1g |
$457.0 | 2025-03-13 | |
Aaron | AR028N82-250mg |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
2287261-22-5 | 95% | 250mg |
$919.00 | 2025-02-17 | |
Aaron | AR028N82-10g |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
2287261-22-5 | 95% | 10g |
$7797.00 | 2023-12-15 | |
1PlusChem | 1P028MZQ-5g |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
2287261-22-5 | 95% | 5g |
$4774.00 | 2023-12-18 | |
1PlusChem | 1P028MZQ-50mg |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
2287261-22-5 | 95% | 50mg |
$441.00 | 2024-05-24 | |
1PlusChem | 1P028MZQ-100mg |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
2287261-22-5 | 95% | 100mg |
$627.00 | 2024-05-24 | |
Aaron | AR028N82-2.5g |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
2287261-22-5 | 95% | 2.5g |
$3567.00 | 2023-12-15 | |
1PlusChem | 1P028MZQ-500mg |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
2287261-22-5 | 95% | 500mg |
$1329.00 | 2024-05-24 | |
Enamine | EN300-6739541-10.0g |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid dihydrochloride |
2287261-22-5 | 95.0% | 10.0g |
$5652.0 | 2025-03-13 | |
Enamine | EN300-6739541-0.05g |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid dihydrochloride |
2287261-22-5 | 95.0% | 0.05g |
$306.0 | 2025-03-13 |
2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochlorideに関する追加情報
Introduction to 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid; dihydrochloride (CAS No. 2287261-22-5)
2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid; dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 2287261-22-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amino group, a propanoic acid moiety, and a chloro-substituted thiazole ring, contribute to its unique chemical properties and reactivity.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. The 5-chloro-1,3-thiazol-4-yl substituent is a key structural element that influences the compound's interactions with biological targets, including enzymes and receptors. This feature has made it a valuable scaffold for drug discovery efforts aimed at developing novel therapeutic agents.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiazole core exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of functional groups in 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid; dihydrochloride suggests potential applications in modulating biological pathways associated with these diseases.
One of the most compelling aspects of this compound is its potential as a building block for the development of new drugs. Researchers have explored its utility in synthesizing analogs with enhanced pharmacological profiles. For instance, modifications to the amino group or the chloro-substituted thiazole ring can lead to compounds with improved selectivity and reduced toxicity. These findings highlight the importance of 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid; dihydrochloride in medicinal chemistry and drug design.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been employed to predict the binding affinity of this compound to various biological targets. These simulations have provided insights into how the structural features of 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid; dihydrochloride interact with proteins and nucleic acids, guiding the optimization process for drug development.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging advanced synthetic methodologies to produce complex molecules like this one on a scalable basis. The development of efficient synthetic routes not only reduces production costs but also allows for greater flexibility in modifying the structure for desired pharmacological effects.
Furthermore, the environmental impact of drug synthesis is a critical consideration in modern pharmaceutical development. Green chemistry principles have been applied to optimize synthetic processes for 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid; dihydrochloride, minimizing waste and reducing energy consumption. These efforts align with global initiatives to promote sustainable practices in the chemical industry.
The safety profile of this compound is another area of focus. Extensive toxicological studies have been conducted to assess its potential hazards and ensure safe handling during research and production. These studies include evaluations of acute toxicity, chronic exposure effects, and potential environmental impacts. Such assessments are essential for compliance with regulatory requirements and for ensuring the well-being of researchers and consumers alike.
In conclusion, 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid; dihydrochloride (CAS No. 2287261-22-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential as a drug scaffold, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound, its significance in advancing medical science is likely to grow.
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